2,5-Dibromo-6-fluorobenzo[d]thiazole
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Overview
Description
2,5-Dibromo-6-fluorobenzo[d]thiazole is a heterocyclic compound that contains both bromine and fluorine atoms. It is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-6-fluorobenzo[d]thiazole typically involves the bromination and fluorination of benzo[d]thiazole derivatives. One common method includes the reaction of 2,5-dibromobenzo[d]thiazole with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-6-fluorobenzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,5-Dibromo-6-fluorobenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-6-fluorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-4-fluorobenzo[d]thiazole
- 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
Uniqueness
2,5-Dibromo-6-fluorobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the thiazole ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C7H2Br2FNS |
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Molecular Weight |
310.97 g/mol |
IUPAC Name |
2,5-dibromo-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Br2FNS/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H |
InChI Key |
XGUOXZSAGVCXNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)SC(=N2)Br |
Origin of Product |
United States |
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